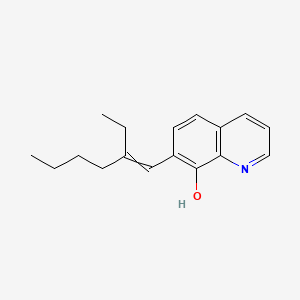
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-: is a chemical compound known for its unique structure and properties. It is a derivative of 8-quinolinol, which is a compound that has been widely studied for its coordination chemistry and biological activities. The addition of the 7-(2-ethyl-1-hexenyl) group enhances its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- typically involves the alkylation of 8-quinolinol with 2-ethyl-1-hexenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: In chemistry, 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, derivatives of 8-quinolinol are explored for their therapeutic potential. The 7-(2-ethyl-1-hexenyl) group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a drug candidate.
Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- involves its interaction with metal ions and biological targets. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its antimicrobial activity, as it can disrupt metal-dependent enzymes and processes in microorganisms. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially enhancing its ability to penetrate and exert its effects.
類似化合物との比較
8-Hydroxyquinoline: A parent compound with similar coordination chemistry but lacking the 7-(2-ethyl-1-hexenyl) group.
7-(2-Ethyl-1-hexenyl)-8-hydroxyquinoline: A closely related compound with similar properties but different substitution patterns.
Uniqueness: The presence of the 7-(2-ethyl-1-hexenyl) group in 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it distinct from other quinoline derivatives and valuable for specific applications in research and industry.
特性
CAS番号 |
55877-07-1 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
7-(2-ethylhex-1-enyl)quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3 |
InChIキー |
KVXNGMXXHWBFRX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















